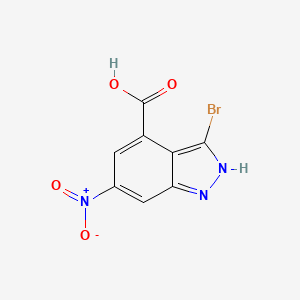

3-Bromo-6-nitro-1H-indazole-4-carboxylic acid

CAS No.: 885519-63-1

Cat. No.: VC2108431

Molecular Formula: C8H4BrN3O4

Molecular Weight: 286.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885519-63-1 |

|---|---|

| Molecular Formula | C8H4BrN3O4 |

| Molecular Weight | 286.04 g/mol |

| IUPAC Name | 3-bromo-6-nitro-2H-indazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H4BrN3O4/c9-7-6-4(8(13)14)1-3(12(15)16)2-5(6)10-11-7/h1-2H,(H,10,11)(H,13,14) |

| Standard InChI Key | XICVTHNEBURAOZ-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)[N+](=O)[O-] |

| Canonical SMILES | C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)[N+](=O)[O-] |

Introduction

3-Bromo-6-nitro-1H-indazole-4-carboxylic acid is a heterocyclic compound belonging to the indazole family. It features a bicyclic structure consisting of a fused benzene and pyrazole ring, with a bromine atom at the 3 position, a nitro group at the 6 position, and a carboxylic acid group at the 4 position . This unique structure contributes to its potential biological activities and applications in medicinal chemistry and materials science.

Synthesis

The synthesis of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid involves several key steps, often requiring careful control of reaction conditions such as temperature, pressure, and reaction time to optimize yields. Catalysts can enhance reaction efficiency and selectivity. The process typically starts from commercially available precursors and may involve nitrosation and subsequent reactions to form the indazole structure.

Biological Activities

Indazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both bromine and nitro substituents in 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid contributes to its unique reactivity and biological potential. The mechanism by which it exerts its biological effects may involve interactions with specific enzymes or receptors within biological systems, potentially inhibiting enzyme activity or modulating signaling pathways.

Applications

-

Medicinal Chemistry: Serves as a valuable intermediate in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic applications.

-

Agrochemicals: Its biological activity makes it a candidate for creating effective agrochemical agents.

-

Materials Science: Potential applications in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

| Compound | Substituents | Biological Activity | Applications |

|---|---|---|---|

| 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid | Bromo, Nitro, Carboxylic Acid | Antimicrobial, Anticancer | Medicinal Chemistry, Agrochemicals |

| 3-Chloro-6-nitro-1H-indazole-4-carboxylic acid | Chloro, Nitro, Carboxylic Acid | Antimicrobial, Anticancer | Medicinal Chemistry, Materials Science |

| 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid | Bromo, Nitro, Carboxylic Acid | Potential Enzyme Inhibition | Medicinal Chemistry |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume